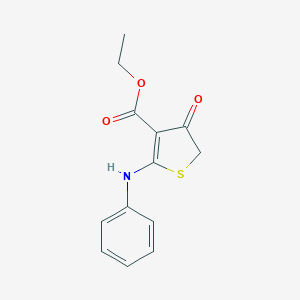

2-苯胺基-4-氧代-4,5-二氢-3-噻吩甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO3S and its molecular weight is 263.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗肿瘤活性

该化合物因其抗肿瘤性质而受到研究,尤其是在人早幼粒细胞白血病 HL-60 细胞中。 研究表明它可以诱导这些癌细胞凋亡(程序性细胞死亡),这是癌症治疗研究中一条很有希望的途径 .

抗炎活性

研究表明,该化合物合成过程中的中间体具有抗炎活性。 这表明它在开发炎症性疾病治疗方法方面具有潜在的应用 .

凋亡诱导

除了抗肿瘤活性之外,该化合物还被证明可以诱导小鼠白血病 (WEHI-3) 和人宫颈癌细胞凋亡。 这拓宽了它在各种类型的癌症研究中的潜在应用 .

合成化学

该化合物用作各种合成化学反应中的中间体,包括 Knoevenagel 反应,该反应对于创建各种有机化合物很有用 .

蛋白质组学研究

由于其独特的结构,该化合物可能在蛋白质组学研究中有所应用,它可以用于研究蛋白质相互作用和功能 .

化学分析和测试

生物活性

Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate (CAS No. 78267-15-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃NO₃S

- Molecular Weight : 263.31 g/mol

- Melting Point : 147-149°C

- Boiling Point : 402.2±45.0 °C (predicted)

- Density : 1.364±0.06 g/cm³ (predicted)

- pKa : -2.54±0.20 (predicted)

Research indicates that ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate exhibits significant anti-tumor and antimicrobial properties:

-

Anti-tumor Activity :

- In studies involving human promyelocytic leukemia HL-60 cells, the compound demonstrated a cytotoxic concentration (CC50) of approximately 23.5 µM, significantly reducing cell proliferation and inducing apoptosis in a concentration-dependent manner .

- The mechanism involves the activation of caspase-3, upregulation of pro-apoptotic proteins such as Bax, and downregulation of anti-apoptotic proteins like Bcl-2. This leads to an increase in intracellular calcium levels and reactive oxygen species (ROS), ultimately affecting mitochondrial membrane potential .

-

Antimicrobial Activity :

- Preliminary studies have suggested that derivatives of thiophene compounds, including ethyl 2-anilino derivatives, exhibit antibacterial properties against various gram-positive bacteria . The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or function.

Case Study 1: Anti-leukemic Effects

A study published in MDPI highlighted the effects of ethyl 2-anilino derivatives on HL-60 cells. The compound was shown to:

- Induce apoptosis by increasing the sub-G1 phase population in cell cycle analysis.

- Activate caspase pathways leading to programmed cell death.

The study concluded that these compounds could serve as promising candidates for developing anti-leukemia therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial efficacy of thiophene derivatives against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones when tested using the agar-well diffusion method, suggesting that ethyl 2-anilino derivatives could be effective in treating bacterial infections .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃NO₃S |

| Molecular Weight | 263.31 g/mol |

| Melting Point | 147–149 °C |

| Boiling Point | 402.2 ± 45 °C (predicted) |

| Density | 1.364 ± 0.06 g/cm³ (predicted) |

| pKa | -2.54 ± 0.20 (predicted) |

属性

IUPAC Name |

ethyl 3-hydroxy-5-phenylimino-2H-thiophene-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3S/c1-2-17-13(16)11-10(15)8-18-12(11)14-9-6-4-3-5-7-9/h3-7,15H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMOPMXQAVHCTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(CSC1=NC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50326944 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78267-15-9 |

Source

|

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydrothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50326944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。